2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a molecular formula of C18H17NO4S2. This compound is part of the thiazolidinone family, known for its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-2-19-10-5-3-9(4-6-10)7-11-13(18)15(8-12(16)17)14(20)21-11/h3-7H,2,8H2,1H3,(H,16,17)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOAJULQLDZKDQ-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction forms an intermediate, which then undergoes a thia-Michael addition with maleic anhydride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets. It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid include:
2-[(5Z)-5-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid: Known for its antimicrobial and antioxidant properties.
2-[(5Z)-5-[(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Exhibits antitumor activity and is used in cancer research.
The uniqueness of this compound lies in its specific structural features, such as the ethoxy group, which may contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid, with CAS number 313530-07-3, is a compound belonging to the thiazolidinone family. This compound has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial research. The unique structural features of this compound, including the thiazolidinone ring and the ethoxyphenyl group, suggest diverse mechanisms of action that warrant detailed investigation.
The molecular formula of this compound is C14H13NO4S2, with a molecular weight of approximately 323.39 g/mol. The compound exhibits a complex structure characterized by a thiazolidinone moiety that is crucial for its biological activity.
Antifungal Activity
Research indicates that derivatives of thiazolidinone compounds, including those similar to this compound, have shown promising antifungal properties. A study evaluated various derivatives against fungal species such as Candida tropicalis, Candida krusei, and Candida glabrata. Among the tested compounds, some exhibited significant inhibitory effects on fungal growth, suggesting that structural modifications can enhance antifungal potency .
Table 1: Antifungal Activity of Thiazolidinone Derivatives
| Compound Name | Target Fungi | IC50 (µg/mL) |
|---|---|---|
| Compound A | Candida tropicalis | 128 |
| Compound B | Candida krusei | 250 |
| Compound C | Candida glabrata | >500 |
The mechanism by which this compound exerts its antifungal effects may involve inhibition of key enzymes involved in fungal cell wall synthesis or protein mannosyl transferase (PMT) pathways. Inhibition of PMT has been linked to reduced proliferation of Candida albicans, indicating potential off-target effects that could enhance its therapeutic efficacy .
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives:
- Study on Antifungal Effects : A comprehensive study evaluated the antifungal activities of various thiazolidinone derivatives against clinical isolates of Candida species. The results highlighted that certain modifications to the thiazolidinone structure significantly improved antifungal efficacy .
- In vitro Evaluation : In vitro assays demonstrated that specific derivatives could inhibit fungal growth at lower concentrations compared to traditional antifungal agents. This suggests a potential for developing new antifungal therapies based on these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
